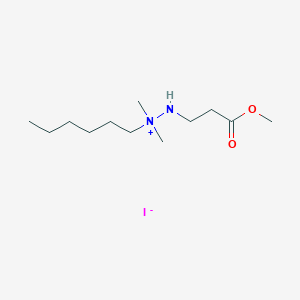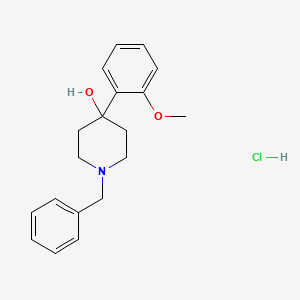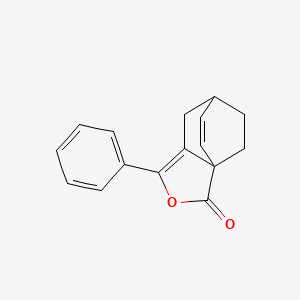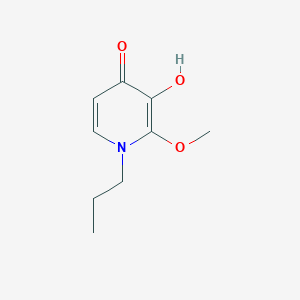
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide is a chemical compound with a complex structure that includes a hydrazinium core
Preparation Methods
The synthesis of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hexyl and methoxy-oxopropyl groups. The final step involves the formation of the iodide salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, making it suitable for commercial applications.
Chemical Reactions Analysis
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium chloride
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium bromide
These compounds share similar structures but differ in their counterions, which can affect their solubility, reactivity, and applications
Properties
CAS No. |
113791-83-6 |
|---|---|
Molecular Formula |
C12H27IN2O2 |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
hexyl-[(3-methoxy-3-oxopropyl)amino]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O2.HI/c1-5-6-7-8-11-14(2,3)13-10-9-12(15)16-4;/h13H,5-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GUVDYLULAHNKIN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)NCCC(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)






![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)





